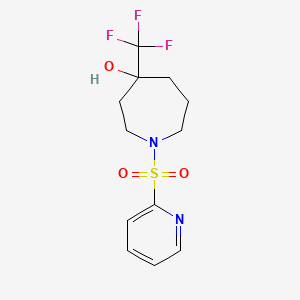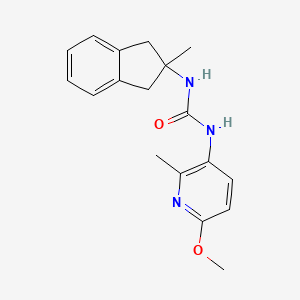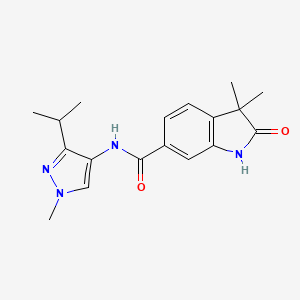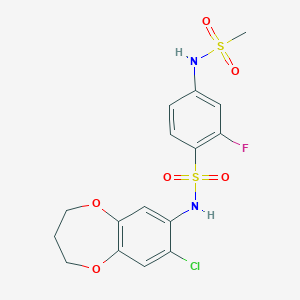![molecular formula C14H17N5O B7057302 2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyrazine](/img/structure/B7057302.png)
2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperazine moiety, which is further substituted with a methoxypyridine group
Preparation Methods
The synthesis of 2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxypyridine with piperazine to form 4-(4-methoxypyridin-2-yl)piperazine. This intermediate is then reacted with pyrazine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity or receptor antagonism, leading to the desired biological effects .
Comparison with Similar Compounds
2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyrazine can be compared with other similar compounds such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine moiety and are studied for their affinity towards alpha1-adrenergic receptors.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are investigated for their anti-tubercular activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-20-12-2-3-16-13(10-12)18-6-8-19(9-7-18)14-11-15-4-5-17-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFLCQDNQWOESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Chlorothiophen-2-yl)methyl]-3-(1-methylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide](/img/structure/B7057254.png)
![4-Methyl-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one](/img/structure/B7057255.png)
![8-[[1-(Methylsulfonylmethyl)cyclopropyl]methoxy]-1,2,3,4-tetrahydrodibenzofuran](/img/structure/B7057260.png)
![4-[(1-Methylimidazol-2-yl)methyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B7057261.png)
![4-[2-(2-Ethylsulfanylethyl)pyrazol-3-yl]pyridine](/img/structure/B7057263.png)


![4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B7057293.png)
![2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7057299.png)
![2-[4-(4-chloro-2-cyanophenyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide](/img/structure/B7057301.png)
![2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7057304.png)
![7-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7057309.png)
